Boceprevir is a potent, orally bioavailable inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease. [, , , , , , , ] It is classified as a first-generation direct-acting antiviral (DAA) agent. [, , , ] Boceprevir plays a crucial role in scientific research as a tool to study HCV replication, resistance mechanisms, and drug interactions. [, , ]
Boceprevir exerts its antiviral activity by binding to the NS3/4A serine protease, a key enzyme essential for HCV replication. [, , , , ] This binding inhibits the proteolytic cleavage of the HCV-encoded polyprotein into mature forms of proteins required for viral replication, thus disrupting the HCV life cycle. [, , ]
The use of Boceprevir, like other DAAs, can lead to the selection of drug-resistant HCV variants. [, , , , ] Mutations in the NS3 protease domain, particularly at positions V36, T54, R155, A156, and V170, have been associated with Boceprevir resistance. [, , , , ] Interestingly, mutation at N122, rarely reported in other genotypes, appears significant in genotype 6. [] These mutations can impact Boceprevir's efficacy, highlighting the need for resistance testing and combination therapies to mitigate resistance development. [, , , , , ]
Boceprevir is primarily metabolized by aldo-keto reductases, with minor involvement of cytochrome P450 3A4 (CYP3A4). [, , , , ] Despite this, co-administration with potent CYP3A4 modulators like antiretroviral agents (e.g., atazanavir, darunavir, lopinavir, efavirenz), atorvastatin, and Sildenafil can significantly alter the pharmacokinetics of both Boceprevir and the co-administered drug. [, , , , , ] These interactions necessitate careful consideration of dosage adjustments and therapeutic drug monitoring to ensure treatment efficacy and safety. [, , , , , ]
Boceprevir exhibits linear pharmacokinetics and is rapidly absorbed after oral administration. [, , ] Food and fat content can influence Boceprevir exposure. [] It is primarily metabolized by aldo-keto reductases, with a minor contribution from CYP3A4. [, , , ] Therapeutic drug monitoring of Boceprevir plasma concentrations can be valuable in managing drug interactions and optimizing treatment outcomes. [, , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: